N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide, also known as PBF-509, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is known to target specific proteins and enzymes in the body, which makes it a promising candidate for treating a variety of diseases.
Mécanisme D'action
N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide works by inhibiting the activity of specific enzymes and proteins in the body, including the protein phosphodiesterase 10A (PDE10A) and the enzyme fatty acid amide hydrolase (FAAH). By inhibiting these proteins, this compound can modulate various signaling pathways in the body, leading to its therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects in the body, including reducing inflammation, promoting neuroprotection, and inhibiting tumor growth. These effects are thought to be mediated by the compound's ability to modulate specific signaling pathways in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide in lab experiments is its specificity for certain proteins and enzymes, which allows researchers to study the effects of inhibiting these targets in a controlled manner. However, one limitation of using this compound is its potential toxicity and side effects, which can affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide, including further studies on its efficacy and safety in animal models and human clinical trials. Additionally, researchers may explore the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, the development of new synthetic methods for this compound may also be an area of future research.
Méthodes De Synthèse
The synthesis of N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide involves several steps, including the reaction of 2-aminobenzophenone with 2-bromopyridine to form an intermediate product. This intermediate is then subjected to a series of reactions, including acylation and reduction, to yield the final product.
Applications De Recherche Scientifique
N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative disorders, and inflammation. The compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in these diseases, making it a promising candidate for drug development.
Propriétés
IUPAC Name |
N-[3-[(E)-2-pyridin-2-ylethenyl]phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O2/c25-22(21-15-17-7-1-2-10-20(17)26-21)24-19-9-5-6-16(14-19)11-12-18-8-3-4-13-23-18/h1-15H,(H,24,25)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPXRDURUKGSPT-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C=CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)/C=C/C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.